3-Ethoxypropanoyl chloride

Vue d'ensemble

Description

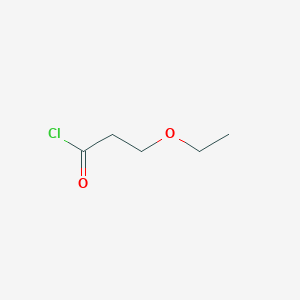

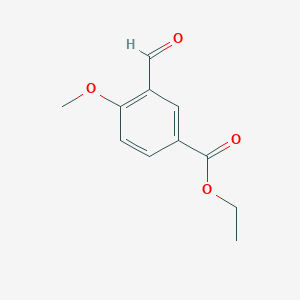

3-Ethoxypropanoyl chloride is a chemical compound with the molecular formula C5H9ClO2 . It has a molecular weight of 136.58 .

Molecular Structure Analysis

The InChI code for 3-Ethoxypropanoyl chloride is1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3 . This code represents the molecular structure of the compound. The compound should be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as boiling point, density, and solubility might be available in specialized chemical databases.

Applications De Recherche Scientifique

1. Photovoltaic Device Enhancement

3,5-Dinitrobenzoyl chloride, linked to graphene oxide nanosheets, has been studied for its potential in enhancing the performance of organic bulk heterojunction photovoltaic devices. This research suggests significant improvements in power conversion efficiency, which could be a pivotal development in solar energy technologies (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

2. Temperature Sensitive Polymers

The synthesis of N-(3-ethoxypropyl)-acrylamide has led to the development of new temperature-sensitive polymers. These polymers demonstrate a reversible phase transition with temperature changes, which could be advantageous in various applications such as drug targeting and bioactive agent immobilization (Uguzdogan et al., 2005).

3. Light-Switchable Polymer Research

A novel cationic polymer that transforms into a zwitterionic form upon light irradiation has been synthesized, showing potential in DNA condensation and release, as well as switching antibacterial activity. This research could lead to advancements in targeted drug delivery and smart antimicrobial surfaces (Sobolčiak et al., 2013).

4. Polymer Brushes with Ionic Liquid Moieties

The development of Poly(1-ethyl 3-(2-methacryloyloxy ethyl) imidazolium chloride) brushes and their ability to modulate interfacial resistance could have significant implications in electrochemical applications, such as in batteries and sensors (Yu et al., 2007).

5. Atmospheric Degradation Studies

Research on the atmospheric degradation of 3-ethoxy-1-propanol, involving reactions with different radicals, has provided insights into environmental impacts, such as global warming potential and ozone creation potential. This knowledge is crucial for environmental monitoring and regulatory policies (Aranda et al., 2021).

6. Bio-Based Plasticizers from Waste Frying Oil

Innovative bio-based plasticizers, including ethoxylated esters derived from waste frying oil, have shown promise as primary plasticizers for Poly(vinyl chloride), offering an eco-friendly alternative to traditional plasticizers. This research could lead to more sustainable plastic production methods (Tan et al., 2019).

Safety and Hazards

3-Ethoxypropanoyl chloride is classified as a dangerous substance. The precautionary statements associated with it are P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 . These codes represent various safety measures to be taken while handling the compound. For instance, P280 means ‘Wear protective gloves/protective clothing/eye protection/face protection’. The compound is also associated with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Mécanisme D'action

Target of Action

3-Ethoxypropanoyl chloride is a chemical compound with the molecular formula C5H9ClO2 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of its use, such as in the synthesis of other compounds.

Propriétés

IUPAC Name |

3-ethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIPEXVMCDDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497669 | |

| Record name | 3-Ethoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxypropanoyl chloride | |

CAS RN |

49775-37-3 | |

| Record name | 3-Ethoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)